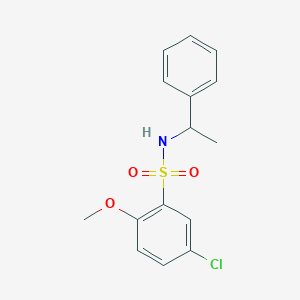![molecular formula C19H20Cl2N2O5S B288670 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE](/img/structure/B288670.png)
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a dichloromethoxyphenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps:
-
Formation of the Benzodioxole Moiety:
- Starting with catechol, the benzodioxole ring is formed through a reaction with formaldehyde under acidic conditions.
-
Synthesis of the Piperazine Core:
- Piperazine is synthesized from ethylenediamine and diethylene glycol under high-temperature conditions.
-
Coupling Reactions:
- The benzodioxole moiety is then coupled with the piperazine ring using a suitable linker, often involving a nucleophilic substitution reaction.
- The dichloromethoxyphenylsulfonyl group is introduced via a sulfonylation reaction, typically using sulfonyl chloride derivatives in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The dichloromethoxyphenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
- Oxidation products include quinones.
- Reduction products include sulfides.
- Substitution products vary depending on the nucleophile used.
科学的研究の応用
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
類似化合物との比較
1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the sulfonyl group, potentially altering its biological activity.
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]piperazine: Lacks the benzodioxole moiety, which may affect its chemical reactivity and pharmacological properties.
Uniqueness: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to the combination of its benzodioxole and dichloromethoxyphenylsulfonyl groups, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C19H20Cl2N2O5S |
|---|---|
分子量 |
459.3 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H20Cl2N2O5S/c1-26-17-9-15(21)19(10-14(17)20)29(24,25)23-6-4-22(5-7-23)11-13-2-3-16-18(8-13)28-12-27-16/h2-3,8-10H,4-7,11-12H2,1H3 |
InChIキー |
GRDZUQVGPJVUJR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl |
正規SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)


![5-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B288640.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)

